Maltoheptaose hydrate 90

Enzyme kinetics α-Amylase assay Clinical biochemistry

Maltoheptaose hydrate 90 (CAS 207511-07-7) is the hydrated form of the linear maltooligosaccharide maltoheptaose, composed of seven D-glucose units linked exclusively by α-(1→4) glycosidic bonds. With a defined degree of polymerization (DP7), a molecular formula of C₄₂H₇₄O₃₇ (hydrate) corresponding to an anhydrous molecular weight of 1153.00 g/mol, and a reported purity of ≥90%, this compound serves as a structurally well-defined, synthetic oligosaccharide standard.

Molecular Formula C42H74O37
Molecular Weight 1171 g/mol
CAS No. 207511-07-7
Cat. No. B1612671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltoheptaose hydrate 90
CAS207511-07-7
Molecular FormulaC42H74O37
Molecular Weight1171 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O
InChIInChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-;/m1./s1
InChIKeyQBUKDCVGFUMISC-VPMWRFTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltoheptaose Hydrate 90 (CAS 207511-07-7): A Defined Heptasaccharide for Reproducible Oligosaccharide Research and Enzyme Characterization


Maltoheptaose hydrate 90 (CAS 207511-07-7) is the hydrated form of the linear maltooligosaccharide maltoheptaose, composed of seven D-glucose units linked exclusively by α-(1→4) glycosidic bonds . With a defined degree of polymerization (DP7), a molecular formula of C₄₂H₇₄O₃₇ (hydrate) corresponding to an anhydrous molecular weight of 1153.00 g/mol, and a reported purity of ≥90%, this compound serves as a structurally well-defined, synthetic oligosaccharide standard . It belongs to the class of hexose oligosaccharides and is distinguished from lower-DP maltooligosaccharides by its chain length, which critically influences its physicochemical properties, enzyme recognition, and chromatographic behavior [1].

Why Maltoheptaose Hydrate 90 Cannot Be Replaced by Generic Maltooligosaccharide Mixtures or Lower-DP Analogs


Maltooligosaccharides of different chain lengths exhibit distinct kinetic and chromatographic behaviors that preclude simple interchange. Human pancreatic α-amylase hydrolyzes maltopentaose (DP5) and maltohexaose (DP6) more rapidly than maltoheptaose (DP7), with susceptibility decreasing in the order DP5 > DP6 > DP4 > DP7 [1]. In chromatographic systems, each oligosaccharide yields a unique retention time essential for accurate peak assignment; substituting DP7 with DP6 or a mixed maltodextrin introduces co-elution errors and quantification bias [2]. Furthermore, the hydrate form (CAS 207511-07-7) provides a defined stoichiometry that differs from the anhydrous form (CAS 34620-78-5), impacting gravimetric preparation and molarity calculations in enzyme kinetic assays . These quantifiable differences mean that generic substitution compromises assay reproducibility, data comparability, and regulatory compliance.

Quantitative Differentiation Evidence for Maltoheptaose Hydrate 90 Versus Closest Analogs


Human Pancreatic α-Amylase Hydrolyzes Maltoheptaose (DP7) Approximately 2–3× Slower Than Maltohexaose (DP6), Enabling Discriminative Enzyme Assays

In a direct head-to-head kinetic study using human pancreatic α-amylase, the susceptibility to hydrolysis decreased in the rank order maltopentaose > maltohexaose > maltotetraose > maltoheptaose, with maltoheptaose (DP7) being the least rapidly hydrolyzed substrate among the four oligosaccharides tested [1]. Quantitative kcat/Km data from a separate kinetic study corroborate this rank order, showing that while catalytic efficiency increases with chain length for porcine pancreatic α-amylase, the molecular activity (ko) plateaus from maltopentaose to maltoheptaose, with maltoheptaose yielding a kcat of approximately 114 s⁻¹ versus 125 s⁻¹ for maltohexaose under the same conditions [2]. This reduced hydrolysis rate makes maltoheptaose a more selective substrate for distinguishing α-amylase isoforms and for coupled assay formats where excessive background hydrolysis of shorter-chain substrates would compromise signal-to-noise ratios.

Enzyme kinetics α-Amylase assay Clinical biochemistry

Pyrococcus furiosus Thermostable Amylase Mutants Show Up to 26-Fold Substrate Preference for Maltoheptaose Over β-Cyclodextrin, Demonstrating DP7 as a Key Selectivity Discriminator

Using site-directed mutagenesis of Pyrococcus furiosus thermostable amylase (TA), researchers quantified relative substrate preferences by comparing kcat/Km ratios for maltoheptaose versus β-cyclodextrin (β-CD). The wild-type enzyme showed equal preference (ratio = 1), but the D440H single mutant exhibited an 8-fold preference for maltoheptaose over β-CD, and the M439W/D440H double mutant displayed a 26-fold preference for the linear heptasaccharide over the cyclic oligosaccharide [1]. This demonstrates that maltoheptaose (DP7) serves as a high-resolution probe for distinguishing substrate recognition mechanisms between linear and cyclic oligosaccharides—a capability not offered by shorter maltooligosaccharides or mixed substrates.

Enzyme engineering Substrate specificity Cyclodextrin metabolism

UPLC-ELSD Quantification Validates Maltoheptaose as a Resolvable, Individually Quantifiable DP7 Standard in Adulteration Detection, with LOQ of 0.30–0.60 mg/g

A validated UPLC-ELSD method for detecting maltooligosaccharide adulteration in honey achieved baseline separation and individual quantification of six maltooligosaccharides (maltose through maltoheptaose) in under 6 minutes, with limits of quantification (LOQs) ranging from 0.30 to 0.60 mg/g for each oligosaccharide [1]. Maltoheptaose (DP7) elutes as a discrete, well-resolved peak distinct from maltohexaose (DP6), enabling unambiguous identification and quantification without interference from lower-DP oligosaccharides. The method demonstrated linearity across 15–2000 μg/mL (R² ≥ 0.9914), intra-day precision of 2.4%–9.4%, inter-day precision of 5.5%–12.1%, and accuracy of −7.7% to +11.4% [1]. This validated quantitative framework establishes maltoheptaose as a required individual standard—not interchangeable with DP6 or a mixed maltodextrin reference—for regulatory compliance in honey authenticity testing.

Food authenticity Chromatographic quantification Quality control

X-Ray Crystallographic Structure of Maltoheptaose at 0.25 nm Resolution Provides a Unique Helical Model for Glycogen Architecture Not Accessible from Shorter Oligosaccharides

The three-dimensional structure of maltoheptaose was determined by difference Fourier analysis at 0.25 nm resolution through its binding to glycogen phosphorylase a, revealing a left-handed helical conformation with 6.5 glucose residues per turn and a rise per residue of 2.4 Å [1]. This helical geometry—occupying nearly one full turn of the amylose helix—enabled extrapolation of individual chain length parameters for the glycogen molecule, directly validating the Whelan model of glycogen architecture. Shorter oligosaccharides (DP3–DP6) cannot provide a complete helical turn and therefore fail to recapitulate the full conformational parameters of the glycogen peripheral chain. Maltohexaose (DP6), which falls short of a full turn, yields incomplete helical parameters when used as a structural model.

Structural biology Glycogen modeling Carbohydrate conformation

Maltoheptaoside-Based Assays Enable Mechanistic Discrimination Between Direct α-Amylase Inhibition and Starch Complexation, a Capability Not Replicated by Polymeric Starch Substrates

A comparative assay study demonstrated that maltoheptaoside (the reducing-end-modified derivative of maltoheptaose) hydrolysis with HPAEC-PAD detection distinguishes direct α-amylase inhibition from inhibition via starch complexation, whereas conventional starch-based assays conflate both mechanisms [1]. The short, defined DP7 substrate cannot form stable inclusion complexes with polyphenolic inhibitors in the manner that polymeric starch does, enabling researchers to isolate and quantify the direct enzyme inhibition component. This mechanistic resolution is a property of the defined chain length and is absent in assays using starch, amylose, or amylopectin as substrates.

Enzyme inhibition Assay development Polyphenol bioactivity

Hydrate Form (CAS 207511-07-7) Provides Defined Water Stoichiometry for Accurate Molarity Preparation, Distinct from Anhydrous Maltoheptaose (CAS 34620-78-5)

Maltoheptaose hydrate 90 (CAS 207511-07-7) is the defined monohydrate with molecular formula C₄₂H₇₄O₃₇ (MW 1171.01 g/mol), differing from anhydrous maltoheptaose (CAS 34620-78-5; C₄₂H₇₂O₃₆; MW 1153.00 g/mol) by exactly one water molecule (18.01 Da) . For preparation of precise enzyme kinetics stock solutions, this mass difference of approximately 1.56% translates to a corresponding molarity error if the two forms are used interchangeably on a gravimetric basis. Procurement documentation specifying CAS 207511-07-7 ensures the user receives the hydrate form with known stoichiometry, eliminating this source of systematic error in quantitative biochemical assays.

Analytical chemistry Standard preparation Gravimetric accuracy

Priority Application Scenarios for Maltoheptaose Hydrate 90 Based on Quantitative Differentiation Evidence


α-Amylase Isoform Discrimination and Clinical Diagnostic Assay Development

Maltoheptaose hydrate 90 (DP7) is the preferred substrate for developing α-amylase assays that require differential hydrolysis rates to distinguish pancreatic from salivary isoforms. As established by Saito et al., human pancreatic α-amylase hydrolyzes DP7 substantially slower than DP5 or DP6, providing a kinetic window for isoform-selective detection [1]. The defined hydrate stoichiometry ensures reproducible substrate concentration preparation across laboratories.

Glycogen Phosphorylase Structural Biology and Glycogen Architecture Modeling

The 0.25 nm resolution structure of maltoheptaose bound to phosphorylase a provides the only experimental basis for extrapolating glycogen chain-length parameters from a single defined oligosaccharide. With 6.5 residues per helical turn and a 2.4 Å rise per residue, maltoheptaose occupies one complete helical turn, enabling direct validation of the Whelan glycogen model [1]. Shorter oligosaccharides cannot serve as structural surrogates for this purpose.

Mechanistic α-Amylase Inhibitor Screening for Functional Food and Drug Discovery

The maltoheptaoside hydrolysis assay with HPAEC-PAD detection isolates the direct enzyme inhibition component of polyphenolic α-amylase inhibitors, avoiding the confounding starch complexation artifact inherent in conventional starch-based assays [1]. This assay configuration represents the current gold standard for quantifying direct inhibitory potency and is recommended for natural product screening programs.

Honey Adulteration Detection and Food Authenticity Regulatory Compliance

The validated UPLC-ELSD method for maltooligosaccharide quantification in honey requires authentic maltoheptaose standard for the DP7 retention time window. With LOQs of 0.30–0.60 mg/g and baseline resolution from DP6, maltoheptaose hydrate 90 serves as an essential individual calibrant for detecting starch syrup adulteration in honey [1]. Substitution with mixed maltodextrin standards invalidates the regulatory method.

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